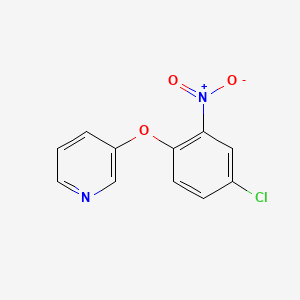![molecular formula C25H22BrF3N2O2 B10906905 6-[(Z)-1-bromo-2-phenyl-vinyl]-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B10906905.png)
6-[(Z)-1-bromo-2-phenyl-vinyl]-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-[(Z)-1-BROMO-2-PHENYL-1-ETHENYL]-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepines This compound is characterized by its unique structural features, including a bromo-phenyl-ethenyl group, a trifluoroacetyl group, and a hexahydro-dibenzo-diazepinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(Z)-1-BROMO-2-PHENYL-1-ETHENYL]-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dibenzo[b,e][1,4]diazepine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoroacetyl group: This step is achieved through acylation reactions using trifluoroacetic anhydride or trifluoroacetyl chloride.
Bromination and phenyl-ethenyl group addition: The final steps involve bromination and the addition of the phenyl-ethenyl group through palladium-catalyzed coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
11-[(Z)-1-BROMO-2-PHENYL-1-ETHENYL]-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated or hydrogenated products.
Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
11-[(Z)-1-BROMO-2-PHENYL-1-ETHENYL]-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anxiolytic and antioxidant activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 11-[(Z)-1-BROMO-2-PHENYL-1-ETHENYL]-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Receptors: Binding to receptors, leading to changes in cellular signaling and physiological responses.
Pathways: Involvement in pathways related to oxidative stress, inflammation, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
11-[(Z)-1-BROMO-2-PHENYL-1-ETHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE: Lacks the trifluoroacetyl group, leading to different chemical reactivity and biological activity.
11-[(Z)-1-CHLORO-2-PHENYL-1-ETHENYL]-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE:
Uniqueness
The presence of the trifluoroacetyl group and the bromo-phenyl-ethenyl moiety in 11-[(Z)-1-BROMO-2-PHENYL-1-ETHENYL]-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE makes it unique compared to other similar compounds
Properties
Molecular Formula |
C25H22BrF3N2O2 |
|---|---|
Molecular Weight |
519.4 g/mol |
IUPAC Name |
6-[(Z)-1-bromo-2-phenylethenyl]-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C25H22BrF3N2O2/c1-24(2)13-18-21(20(32)14-24)22(16(26)12-15-8-4-3-5-9-15)31(23(33)25(27,28)29)19-11-7-6-10-17(19)30-18/h3-12,22,30H,13-14H2,1-2H3/b16-12- |
InChI Key |
QSFPRZFGMMHING-VBKFSLOCSA-N |
Isomeric SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C(F)(F)F)/C(=C/C4=CC=CC=C4)/Br)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C(F)(F)F)C(=CC4=CC=CC=C4)Br)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethylphenyl)-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10906824.png)
![2-(4-hydroxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B10906835.png)
![N'-[(Z)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide](/img/structure/B10906838.png)
![N'-{(1E)-1-[4-(difluoromethoxy)phenyl]ethylidene}-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10906841.png)
![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B10906848.png)
![3-(difluoromethyl)-N-[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10906856.png)


![4-Bromo-N~1~-(2-{2-[(E)-1-(2,4-dimethoxyphenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)benzamide](/img/structure/B10906862.png)

![3-(4-chlorophenyl)-2-[2-(trifluoromethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10906889.png)
![2-{(2E)-2-[(6-methylpyridin-2-yl)methylidene]hydrazinyl}-1H-benzimidazole](/img/structure/B10906913.png)
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10906917.png)
![methyl 6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10906918.png)
